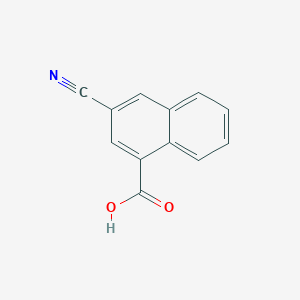

3-cyanonaphthalene-1-carboxylic Acid

Overview

Description

Scientific Research Applications

Carbopalladation of Nitriles

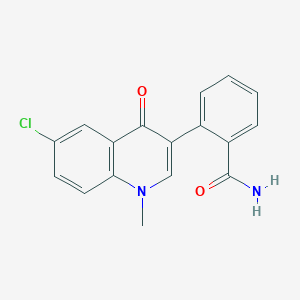

3-Cyanonaphthalene-1-carboxylic Acid is involved in the process of carbopalladation of nitriles, which is utilized for synthesizing 3,4-disubstituted 2-aminonaphthalenes. This method demonstrates high yields and good regioselectivity, offering potential applications in the synthesis of complex organic compounds (Tian, Pletnev, & Larock, 2003).

Coordination Polymer Structures

The compound participates in forming grid-like structures in coordination polymers. Its inclusion in these structures, along with cadmium(II) chloride and 1,3-bis(4-pyridyl)propane, leads to the formation of cyclic secondary building blocks that are significant in the field of materials science and crystal engineering (Phukan & Baruah, 2014).

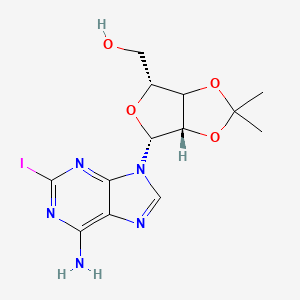

Acidity Scale Development

3-Cyanonaphthalene-1-carboxylic Acid has been used in developing an acidity scale for excited state protonation kinetics. This scale, which utilized 1-cyanonaphthalene as a fluorescent indicator, is crucial for understanding the proton quenching of fluorescence in various chromophores (Brandon et al., 1987).

Photochemical Cycloaddition Studies

The compound is involved in photochemical cycloaddition studies, where its interaction with substituted pyridines has been examined. This research contributes to the understanding of photocycloaddition processes, which are significant in organic photochemistry (Sakamoto et al., 2000).

Photophysical and Photochemical Properties

The synthesis and study of amphiphilic carboxyl phthalocyanine oligomers, incorporating 3-Cyanonaphthalene-1-carboxylic Acid, provide insights into their photophysical and photochemical properties. This research has implications for applications in photodynamic therapy and photocatalysis (Zhao et al., 2009).

Vicarious Nucleophilic Substitution Studies

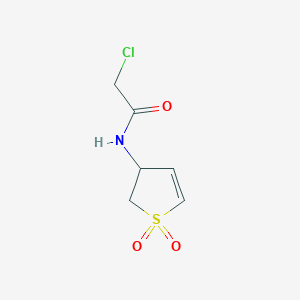

This compound plays a role in vicarious nucleophilic substitution studies. It reacts with chloromethyl aryl sulfone carbanion to form bis-annulated products, providing valuable insights into nucleophilic substitution reactions (Kakosza et al., 1987).

Intramolecular Photocycloaddition Reactions

Research involving 3-Cyanonaphthalene-1-carboxylic Acid in intramolecular photocycloaddition reactions of arylcyclopropane tethered 1-cyanonaphthalenes contributes to the understanding of photocycloaddition dynamics, a crucial aspect of organic photochemistry (Maeda, Matsuda, & Mizuno, 2016).

Enantioselective Sensing

The compound is used in enantioselective sensing studies for a wide variety of chiral carboxylic acids, including amino acids and halogenated carboxylic acids. This research is pivotal in developing new sensing technologies (Mei & Wolf, 2004).

properties

IUPAC Name |

3-cyanonaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZINDHOUKODBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-6-(piperidine-1-carbonyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B2706625.png)

![ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate](/img/structure/B2706628.png)

![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2706636.png)

![(1,5-Dimethylpyrazol-3-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2706637.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)

![2-(9-Chloro-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2706643.png)

![Methyl 4-{[(benzoylamino)carbothioyl]amino}-3-methylbenzenecarboxylate](/img/structure/B2706644.png)